tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate
Overview
Description
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate: is an organic compound with the molecular formula C14H18INO2 . It is a derivative of cyclopropylcarbamate, where the cyclopropyl group is substituted with a 4-iodophenyl group. This compound is known for its stability and is commonly used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with 4-iodoaniline.
Protection: The amino group of 4-iodoaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form tert-butyl (4-iodophenyl)carbamate.
Cyclopropanation: The protected amine is then subjected to cyclopropanation using a suitable cyclopropylating agent under basic conditions to yield tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 4-iodoaniline and Boc anhydride.
Optimized Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Formation of azides or nitriles.
Oxidation Products: Formation of iodinated phenols.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Used in material science for the development of new materials .
Mechanism of Action
The mechanism of action of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The iodine atom plays a crucial role in its reactivity, enabling it to participate in diverse chemical transformations .
Comparison with Similar Compounds
- Tert-butyl (4-iodophenyl)carbamate
- Tert-butyl (4-iodophenyl)butylcarbamate
- Tert-butyl (1-(4-formylphenyl)cyclopropyl)carbamate
Comparison:
- tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
- Compared to tert-butyl (4-iodophenyl)carbamate , the cyclopropyl group in the former enhances its reactivity in certain chemical reactions.
- Tert-butyl (4-iodophenyl)butylcarbamate and tert-butyl (1-(4-formylphenyl)cyclopropyl)carbamate have different substituents, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C14H18INO2 |
---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18INO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
FCADQNBESPLYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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